molecular formula C11H14N2O B134287 1-(2-Methylphenyl)piperazin-2-one CAS No. 150705-53-6

1-(2-Methylphenyl)piperazin-2-one

Katalognummer B134287
CAS-Nummer: 150705-53-6
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: JIVAIAVOPGOQMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylphenyl)piperazin-2-one, also known as 2,3-dihydro-1-(2-methylphenyl)-2-oxo-1H-pyrido[2,3-b][1,4]diazepin-3-yl acetate, is a compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in understanding its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)piperazin-2-one is complex and not fully understood. However, it is believed to act by binding to certain neurotransmitter receptors in the brain, particularly the serotonin and dopamine receptors. This binding inhibits the activity of these receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)piperazin-2-one are still being studied. However, it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors, leading to a decrease in the release of certain neurotransmitters and a subsequent decrease in neuronal activity. This makes it a valuable tool for studying the role of these receptors in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-(2-Methylphenyl)piperazin-2-one in lab experiments is its potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its complex chemical structure, which can make it difficult to synthesize and analyze.

Zukünftige Richtungen

There are several future directions for research on 1-(2-Methylphenyl)piperazin-2-one. One of the most promising areas of research is in the development of new drugs that target the same neurotransmitter receptors as this compound. Another area of research is in the development of new methods for synthesizing and analyzing this compound, which could lead to a better understanding of its mechanism of action and potential applications in various fields.

Synthesemethoden

The synthesis of 1-(2-Methylphenyl)piperazin-2-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is through the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to further chemical reactions to yield the final compound.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylphenyl)piperazin-2-one has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent inhibitory effect on certain neurotransmitter receptors. This makes it a valuable tool for studying the role of these receptors in various neurological disorders, such as depression, anxiety, and schizophrenia.

Eigenschaften

CAS-Nummer

150705-53-6

Produktname

1-(2-Methylphenyl)piperazin-2-one

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-(2-methylphenyl)piperazin-2-one

InChI

InChI=1S/C11H14N2O/c1-9-4-2-3-5-10(9)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3

InChI-Schlüssel

JIVAIAVOPGOQMG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCNCC2=O

Kanonische SMILES

CC1=CC=CC=C1N2CCNCC2=O

Synonyme

Piperazinone, 1-(2-methylphenyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.